

# Application Notes and Protocols: CHK-336 In Vitro Lactate Dehydrogenase (LDH) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CHK-336   |           |  |  |  |
| Cat. No.:            | B11933690 | Get Quote |  |  |  |

#### Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[1][2] LDH is a critical enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] In the context of diseases like primary hyperoxaluria, the A isoform of LDH (LDHA) is involved in the final step of hepatic oxalate production.[1] By inhibiting LDH, CHK-336 aims to reduce the overproduction of oxalate.[1][2] These application notes provide a detailed protocol for assessing the in vitro activity of CHK-336 against LDH using a colorimetric assay. This assay is fundamental for researchers, scientists, and drug development professionals working on LDH inhibitors.

## **Principle of the LDH Activity Assay**

The in vitro LDH activity assay is a colorimetric method that measures the enzymatic activity of LDH by monitoring the reduction of NAD+ to NADH. The assay utilizes a coupled enzymatic reaction where the LDH-catalyzed oxidation of lactate to pyruvate leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The intensity of the red formazan color, measured spectrophotometrically at 490 nm, is directly proportional to the LDH activity. When an inhibitor such as **CHK-336** is present, it will decrease the rate of the enzymatic reaction, leading to a reduction in the colorimetric signal.

# **Signaling Pathway**



The following diagram illustrates the enzymatic reaction catalyzed by LDH and the point of inhibition by **CHK-336**.



Click to download full resolution via product page

Caption: LDH catalyzes the conversion of Lactate to Pyruvate, which is inhibited by CHK-336.

## **Experimental Protocol**

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of **CHK-336**.

## **Materials and Reagents**

- Recombinant human LDH enzyme (isoform appropriate for the study, e.g., LDHA)
- CHK-336
- LDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Substrate Mix (containing L-Lactate and NAD+)



- Diaphorase
- INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
- DMSO (for dissolving CHK-336)
- 96-well clear flat-bottom plates
- Microplate reader capable of measuring absorbance at 490 nm

## **Assay Procedure**

- · Preparation of Reagents:
  - Prepare a stock solution of CHK-336 in DMSO.
  - Prepare serial dilutions of CHK-336 in LDH Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
  - Prepare the LDH enzyme solution in cold LDH Assay Buffer to the desired concentration.
  - Prepare the Reaction Mix by combining the Substrate Mix, Diaphorase, and INT in LDH Assay Buffer according to the manufacturer's instructions.
- Assay Plate Setup:
  - Add 50 μL of LDH Assay Buffer to the "Blank" wells.
  - $\circ$  Add 50  $\mu$ L of the various dilutions of **CHK-336** to the "Inhibitor" wells.
  - Add 50 μL of LDH Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Positive Control" (or "No Inhibitor") wells.
- Enzyme Addition:
  - Add 25 μL of the LDH enzyme solution to the "Inhibitor" and "Positive Control" wells.
  - Add 25 μL of LDH Assay Buffer to the "Blank" wells.



- Pre-incubation:
  - Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow CHK-336 to interact with the enzyme.
- · Initiation of Reaction:
  - $\circ~$  Add 25  $\mu L$  of the Reaction Mix to all wells.
- · Incubation and Measurement:
  - Incubate the plate at 37°C, protected from light, for 30-60 minutes.
  - Measure the absorbance at 490 nm using a microplate reader.

### **Experimental Workflow**

The following diagram outlines the key steps of the in vitro LDH activity assay protocol.





Click to download full resolution via product page

Caption: Workflow for the in vitro LDH activity assay with CHK-336.

## **Data Presentation and Analysis**



The percentage of LDH inhibition by CHK-336 can be calculated using the following formula:

% Inhibition = [1 - (Absinhibitor - Absblank) / (Abspositive control - Absblank)] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the **CHK-336** concentration and fitting the data to a sigmoidal dose-response curve.

## **Sample Data Tables**

The following tables present illustrative data for an in vitro LDH activity assay with **CHK-336**.

Table 1: Raw Absorbance Data at 490 nm

| Well Type           | CHK-336<br>(nM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean<br>Absorbance |
|---------------------|-----------------|-------------|-------------|-------------|--------------------|
| Blank               | 0               | 0.102       | 0.105       | 0.103       | 0.103              |
| Positive<br>Control | 0               | 1.254       | 1.268       | 1.261       | 1.261              |
| Inhibitor           | 1               | 1.135       | 1.142       | 1.138       | 1.138              |
| Inhibitor           | 10              | 0.856       | 0.863       | 0.859       | 0.859              |
| Inhibitor           | 100             | 0.421       | 0.429       | 0.425       | 0.425              |
| Inhibitor           | 1000            | 0.158       | 0.165       | 0.161       | 0.161              |
| Inhibitor           | 10000           | 0.110       | 0.112       | 0.111       | 0.111              |

Table 2: Calculated Percentage of LDH Inhibition



| CHK-336 (nM) | Mean Absorbance | Corrected<br>Absorbance | % Inhibition |
|--------------|-----------------|-------------------------|--------------|
| 0            | 1.261           | 1.158                   | 0.00         |
| 1            | 1.138           | 1.035                   | 10.62        |
| 10           | 0.859           | 0.756                   | 34.71        |
| 100          | 0.425           | 0.322                   | 72.19        |
| 1000         | 0.161           | 0.058                   | 95.00        |
| 10000        | 0.111           | 0.008                   | 99.31        |

#### Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of **CHK-336**'s inhibitory activity on LDH. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data, which is crucial for the characterization of LDH inhibitors and their potential therapeutic applications. The provided diagrams and data tables serve as a guide for executing the experiment and presenting the results in a clear and concise manner.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: CHK-336 In Vitro Lactate Dehydrogenase (LDH) Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-in-vitro-ldh-activity-assayprotocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com